molecular formula C13H9BrFNO3 B8120704 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

Cat. No.: B8120704
M. Wt: 326.12 g/mol
InChI Key: XQFFPSZFTULIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is an organic compound with the molecular formula C13H9BrFNO3. It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene typically involves multi-step organic reactions. One common method starts with the nitration of 2-benzyloxy-1-bromo-3-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Another synthetic route involves the bromination of 2-benzyloxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of 2-benzyloxy-1-substituted-3-fluoro-5-nitro-benzene derivatives.

    Reduction: Formation of 2-benzyloxy-1-bromo-3-fluoro-5-amino-benzene.

    Oxidation: Formation of 2-benzaldehyde-1-bromo-3-fluoro-5-nitro-benzene or 2-benzoic acid-1-bromo-3-fluoro-5-nitro-benzene.

Scientific Research Applications

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity and potential cytotoxic effects, while the fluoro and bromo substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-bromo-3-fluoro-benzene:

    2-Benzyloxy-1-bromo-3-nitro-benzene: Lacks the fluoro group, affecting its chemical properties and biological activity.

    2-Benzyloxy-1-fluoro-3-nitro-benzene: Lacks the bromo group, influencing its reactivity in substitution reactions.

Uniqueness

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (benzyloxy) groups on the benzene ring creates a compound with versatile reactivity and potential for diverse applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFFPSZFTULIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.